3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as U-47700 and is classified as an opioid drug. Despite its potential use in the field of medicine, U-47700 has been associated with numerous cases of overdose and death. Therefore, it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research related to U-47700.
Scientific Research Applications
CGRP Receptor Antagonism
- Enantioselective Synthesis : A potent calcitonin gene-related peptide (CGRP) receptor antagonist, similar in structure to the chemical , has been synthesized. This antagonist was developed through a convergent, stereoselective, and economical synthesis, demonstrating potential applications in CGRP receptor-related treatments (Cann et al., 2012).
Renin Inhibition
- Design and Discovery as Renin Inhibitors : Compounds with a similar structure were designed and identified as potent renin inhibitors. These compounds have been shown to have favorable pharmacokinetic and pharmacodynamic profiles in rats, indicating potential use in treating conditions involving renin, such as hypertension (Mori et al., 2012).
Analgesic Properties
- Synthesis of Potent Analgesics : A study on the synthesis of related compounds has led to the discovery of extremely potent analgesics. These findings suggest possible applications in pain management (Van Daele et al., 1976).
Alzheimer’s Disease Treatment
- Potential Drug Candidates for Alzheimer’s Disease : A series of N-substituted derivatives, structurally akin to the chemical , was synthesized to evaluate as new drug candidates for Alzheimer’s disease. This indicates potential applications in the treatment or management of Alzheimer’s disease (Rehman et al., 2018).
Cannabinoid Receptor Antagonism
- Structure-Activity Relationships of Antagonists : Studies have been conducted to understand the structure-activity relationships of compounds acting as antagonists to the cannabinoid receptors. Such compounds could be useful in negating the effects of cannabinoids (Lan et al., 1999).
Skeletal Muscle Sodium Channel Blockers
- Development of Antimyotonic Agents : Constrained analogues of tocainide, similar to the compound , have been designed as potent skeletal muscle sodium channel blockers. These have shown an increase in both potency and use-dependency, suggesting applications in conditions like myotonia (Catalano et al., 2008).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in cell division and signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have potential antimicrobial or antiviral activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might affect the compound .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O3/c1-16-4-3-5-19(12-16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)11-6-17(2)30-26)15-23(34)29-13-18-7-9-20(28)10-8-18/h3-12,14H,13,15H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUJFIMXNODRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.